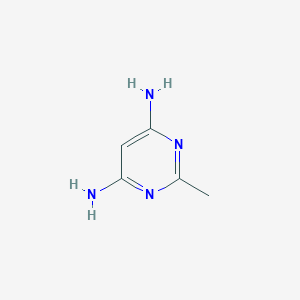

2-Methylpyrimidine-4,6-diamine

Description

Significance of Pyrimidine (B1678525) Derivatives in Medicinal Chemistry and Materials Science

The pyrimidine ring system is a cornerstone of medicinal chemistry, largely due to its presence in the nucleobases cytosine, thymine, and uracil, which are fundamental components of DNA and RNA. acs.org This biological prevalence has made pyrimidine derivatives a fertile ground for the development of therapeutic agents that can interact with biological systems. nih.gov In the late 1940s, extensive research into pyrimidine and purine (B94841) analogs as potential nucleic acid antagonists led to the development of key antimicrobial drugs. nih.gov These compounds often function by interfering with folic acid utilization, a critical pathway for microbial growth. nih.gov The broad therapeutic applications of pyrimidine-based drugs include treatments for cancer, infectious diseases, and metabolic disorders. mdpi.comresearchgate.netnih.gov

Beyond the realm of medicine, pyrimidine derivatives have demonstrated considerable potential in materials science. Their electron-deficient nature makes them suitable for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs). spiedigitallibrary.org Furthermore, certain pyrimidine derivatives have been investigated as fire-retardant additives for polymers like polystyrene, showcasing their utility in enhancing material safety. researchgate.net The structural versatility of the pyrimidine core also allows for its incorporation into high-performance energetic materials. rsc.org

Historical Context of 2-Methylpyrimidine-4,6-diamine and Analogues Research

The journey of pyrimidine chemistry began in the 19th century, with the first laboratory synthesis of a pyrimidine derivative, barbituric acid, reported in 1879. The term "pyrimidine" itself was coined in 1885. acs.org The systematic exploration of diaminopyrimidines as potential pharmaceuticals gained momentum in the mid-20th century. A 1947 patent highlighted the importance of 2,4-diaminopyrimidines as crucial intermediates in the synthesis of bacteriostatic compounds. google.com

Scope and Research Trajectories of the Compound

This compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules with diverse functionalities. nih.gov Its chemical reactivity allows for modifications at its amino groups and the pyrimidine ring, leading to a wide range of derivatives with applications in pharmaceuticals and agrochemicals.

A significant and distinct research trajectory for this compound is its use as a key precursor in the synthesis of the high-energy, low-sensitivity explosive 1,1-diamino-2,2-dinitroethene, commonly known as FOX-7. google.com This application underscores the compound's importance in the field of energetic materials.

In the pharmaceutical domain, research has extended to various analogues of this compound. For example, a radioiodinated derivative has been synthesized and evaluated as a potential agent for lung imaging. Other research has focused on synthesizing derivatives with potential antihistaminic and antiasthmatic properties. ijpsonline.com Furthermore, analogues of this compound have been investigated for their potential as anticancer agents, highlighting the ongoing exploration of this chemical scaffold in drug discovery. chemshuttle.com

Compound Data Tables

The following tables provide key physical and chemical data for this compound and some of its notable analogues.

| Property | Value | Source |

|---|---|---|

| CAS Number | 197165-78-9 | sigmaaldrich.com |

| Molecular Formula | C5H8N4 | sigmaaldrich.com |

| Molecular Weight | 124.15 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | >95% | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Source |

|---|---|---|---|---|---|

| 4,6-Diamino-5-benzeneazo-2-methylpyrimidine | 5473-05-2 | C11H12N6 | 228.25 | 311 (dec.) | lookchem.com |

| 2-Chloro-6-methylpyrimidine-4,5-diamine | 63211-98-3 | C5H7ClN4 | 158.59 | 249-252 | fluorochem.co.uk |

| N4-(4-chlorophenyl)-2-methylpyrimidine-4,6-diamine | 77297-44-0 | C11H11ClN4 | 234.69 | Not specified | sigmaaldrich.com |

| N4,N4-diallyl-2-methylpyrimidine-4,6-diamine | 121206011-00-0 | C11H16N4 | 204.27 | Not specified | nih.gov |

| N4,N4-dibutyl-2-methylpyrimidine-4,6-diamine | 1516351-56-6 | C13H24N4 | 236.36 | Not specified | nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

2-methylpyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-3-8-4(6)2-5(7)9-3/h2H,1H3,(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMKVISRKRWWZIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355843 | |

| Record name | 2-methylpyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197165-78-9 | |

| Record name | 2-methylpyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Methylpyrimidine 4,6 Diamine and Its Derivatives

Established Synthetic Pathways for the Pyrimidine (B1678525) Scaffold

The formation of the core pyrimidine ring is a foundational aspect of synthesizing its derivatives. The most prevalent methods involve building the ring from acyclic precursors through condensation reactions or modifying other heterocyclic systems.

Cyclocondensation Approaches

Cyclocondensation reactions represent a primary and versatile strategy for assembling the pyrimidine ring. These reactions typically involve the formation of the heterocyclic system by combining a C-C-C fragment with an N-C-N fragment. A classic and widely employed method is the reaction between a compound containing an amidine functional group and a 1,3-dielectrophilic component, such as a β-dicarbonyl compound. semanticscholar.orgorganic-chemistry.org

Modern advancements have focused on multicomponent reactions (MCRs), which allow for the synthesis of complex pyrimidine structures in a single step by combining three or more starting materials. For instance, a three-component cyclocondensation of β-keto esters, amidines, and aldehydes can yield highly substituted pyrimidinols, often promoted by ultrasound irradiation. Similarly, the Biginelli reaction, a well-known MCR, condenses a β-diketone, an arylaldehyde, and urea (B33335) or thiourea (B124793) to form dihydropyrimidines, which can be further modified. semanticscholar.org Catalysts play a crucial role in these reactions, with options ranging from traditional acids and bases to more advanced systems like iridium pincer-complexes for multicomponent synthesis from alcohols and amidines.

Table 1: Examples of Cyclocondensation Reactions for Pyrimidine Synthesis

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference(s) |

| Principal Synthesis | 1,3-Dicarbonyl compound, Amidine | Base (e.g., Sodium Ethoxide) | Substituted Pyrimidine | semanticscholar.orgorganic-chemistry.org |

| Biginelli Reaction | β-Diketone, Aldehyde, Urea/Thiourea | Acid catalyst (e.g., HCl) | Dihydropyrimidine | semanticscholar.org |

| Multicomponent | Ketone, Aldehyde, Amidine | TEMPO, Iron(II)-complex | Polysubstituted Pyrimidine | |

| [4+2] Annulation | α,β-Unsaturated Ketoxime, Nitrile | Copper catalyst | Trisubstituted Pyrimidine | |

| IEDDA Reaction | 1,3,5-Triazine, Ketone/Aldehyde | TFA | Functionalized Pyrimidine |

Nucleophilic Substitution Strategies

The pyrimidine ring is characterized as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. organic-chemistry.org This inherent electron deficiency makes the carbon atoms at positions 2, 4, and 6 susceptible to attack by nucleophiles. organic-chemistry.orgrsc.org Nucleophilic aromatic substitution (SNAr) is therefore a powerful tool for functionalizing a pre-formed pyrimidine ring.

This strategy is most effective when a good leaving group, such as a halogen (Cl, Br) or a sulfonyl group, is present at one of these electrophilic positions. Chlorinated pyrimidines, which are readily synthesized from the corresponding pyrimidones (hydroxy-pyrimidines) using reagents like phosphorus oxychloride (POCl₃), are common substrates for SNAr reactions. wikipedia.org The substitution of these chloro groups with amines, alkoxides, or other nucleophiles provides a direct route to a wide array of functionalized pyrimidines. google.com The reactivity of dihalopyrimidines can be modulated by substituents on the ring; electron-donating groups can influence the regioselectivity of the substitution, sometimes favoring attack at C-2 over the typically more reactive C-4 position. organicreactions.org

Synthesis of 2-Methylpyrimidine-4,6-diamine from Precursors

The direct synthesis of this compound is most efficiently achieved by the chemical transformation of suitably substituted pyrimidine precursors.

Utilization of 4-Amino-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile (B162379)

The conversion of 4-amino-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile to this compound requires two primary transformations: the substitution of the methylsulfanyl group at the C6 position with an amino group and the removal of the C5 carbonitrile group.

The methylsulfanyl (-SMe) group can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for its displacement by an amine. This transformation would yield 4,6-diamino-2-methylpyrimidine-5-carbonitrile. The subsequent removal of the C5 nitrile group (decyanation) is a more complex step. One potential approach involves catalytic hydrogenation. Catalysts like Raney nickel are well-known for their ability to reduce nitriles to amines and to effect desulfurization, breaking carbon-sulfur bonds. google.comgoogle.com In a related context, catalytic hydrogenation in the presence of Raney nickel or nickel boride has been used to reduce arylazo pyrimidines to the corresponding aminopyrimidines. organicreactions.org A combination of these principles suggests a possible, though not widely documented, pathway from this precursor.

Conversion of 4,6-Dihydroxy-2-methylpyrimidine (B75791)

A robust and frequently cited route to this compound begins with 4,6-dihydroxy-2-methylpyrimidine. This method involves a two-step sequence: chlorination followed by amination.

First, the dihydroxy pyrimidine is converted to the highly reactive intermediate, 4,6-dichloro-2-methylpyrimidine (B42779). This is typically achieved by heating with phosphorus oxychloride (POCl₃), often in the presence of a base like triethylamine (B128534) or N,N-diethylaniline. To mitigate the hazards associated with the toxic and corrosive POCl₃, alternative industrial methods have been developed using triphosgene, a solid and less volatile reagent, in a solvent like dichloroethane.

The resulting 4,6-dichloro-2-methylpyrimidine is then subjected to amination. By reacting the dichloro intermediate with an excess of ammonia (B1221849) (often as aqueous or alcoholic ammonia) under heat, both chlorine atoms are displaced by amino groups via nucleophilic aromatic substitution, yielding the final product, this compound.

The precursor, 4,6-dihydroxy-2-methylpyrimidine, is itself synthesized via a classical cyclocondensation reaction between a malonic ester (like dimethyl or diethyl malonate) and acetamidine (B91507) hydrochloride in the presence of a strong base such as sodium methoxide (B1231860) in an alcoholic solvent.

Table 2: Synthesis via 4,6-Dihydroxy-2-methylpyrimidine

| Step | Starting Material | Reagents | Product | Reference(s) |

| 1. Chlorination | 4,6-Dihydroxy-2-methylpyrimidine | POCl₃, Triethylamine | 4,6-Dichloro-2-methylpyrimidine | |

| 4,6-Dihydroxy-2-methylpyrimidine | Triphosgene, N,N-Diethylaniline | 4,6-Dichloro-2-methylpyrimidine | ||

| 2. Amination | 4,6-Dichloro-2-methylpyrimidine | Ammonia (aq. or in alcohol) | This compound |

Conversion of 4,6-Dichloro-2-methylpyrimidine

The direct amination of 4,6-dichloro-2-methylpyrimidine is the final and key step in one of the most practical syntheses of this compound. As a di-activated substrate, both chlorine atoms serve as excellent leaving groups for nucleophilic aromatic substitution.

The reaction is typically performed by treating 4,6-dichloro-2-methylpyrimidine with a source of ammonia. The conditions can vary, but often involve heating in a sealed vessel with aqueous or alcoholic ammonia to facilitate the displacement. The first substitution deactivates the ring slightly, meaning the second substitution may require more forcing conditions. google.com However, the strong activation provided by the ring nitrogens allows for the complete replacement of both chlorine atoms to furnish this compound in good yields. Advanced methods may employ palladium-catalyzed amination, especially for more complex amines, which can overcome the challenges of the second nucleophilic substitution and often proceed with higher efficiency and yield. For the synthesis of the target diamine, direct reaction with ammonia is generally sufficient.

Derivatization Strategies for Functional Group Modulation

The derivatization of this compound is crucial for altering its physicochemical properties and biological activity. Key strategies involve the modification of the exocyclic amino groups and the pyrimidine ring itself.

N-Alkylation and Amine Substitution Reactions

N-alkylation of the amino groups on the pyrimidine ring is a fundamental derivatization strategy. The reaction conditions and the nature of the alkylating agent can influence the site and extent of alkylation. For instance, the alkylation of related 2-amino-6-methylpyrimidin-4-one with various alkyl halides (C4-C9) in absolute alcohol can lead to a mixture of N3- and O4-alkylated products, demonstrating the competitive nature of alkylation at different nucleophilic sites within the pyrimidine system. europeanscience.org The choice of solvent and base is critical in directing the regioselectivity of these reactions.

Amine substitution reactions, often catalyzed by transition metals, allow for the introduction of diverse functionalities. While direct alkylation of amines with alcohols is a sustainable method, it often requires catalysts such as those based on ruthenium, cobalt, or palladium to proceed efficiently via a "borrowing hydrogen" mechanism. researchgate.net These reactions typically involve the temporary oxidation of the alcohol to an aldehyde, condensation with the amine to form an imine, and subsequent reduction to the alkylated amine. researchgate.net

Table 1: Examples of N-Alkylation Reactions on Related Pyrimidine Scaffolds This table is illustrative of general N-alkylation principles on related pyrimidine cores, as specific examples for this compound are not detailed in the provided sources.

| Starting Material | Reagent | Conditions | Product Type | Reference |

| 2-amino-6-methylpyrimidin-4-one | Alkyl Halides (C4-C9) | Absolute Alcohol | Mixture of N3- and O4-alkyl products | europeanscience.org |

| Aromatic Primary Amines | Primary Alcohols | Ru-based catalyst | Secondary Amines | researchgate.net |

| Primary/Secondary Amines | Primary/Secondary Alcohols | PdCl2/dppe or Xantphos(t-Bu) | N-alkylated amines | researchgate.net |

Introduction of Heterocyclic Moieties (e.g., Dihydroimidazo Ring System)

The fusion of additional heterocyclic rings onto the this compound framework creates complex, polycyclic systems with unique three-dimensional structures. A notable example is the construction of an imidazo[1,2-c]pyrimidine (B1242154) scaffold. This can be achieved through a multi-step synthesis starting from a suitably functionalized pyrimidine.

For example, a derivative, 5-(4,5-dihydro-1H-imidazol-2-yl)-N,2-dimethylpyrimidine-4,6-diamine, can be synthesized and subsequently used to build a larger fused system. ijpsonline.com The synthesis involves treating a precursor with ethylenediamine (B42938) to form the dihydroimidazo ring. ijpsonline.com This resulting tricyclic compound can then be further reacted, for instance, with carbon disulfide in the presence of alcoholic potassium hydroxide (B78521) to yield 10-(alkylamino)-8-methyl-2,6-dihydroimidazo[1,2-c]pyrimido[5,4-e]pyrimidine-5(3H)-thiones. ijpsonline.com Such cyclization reactions significantly expand the structural diversity of derivatives obtainable from the basic pyrimidine core.

Introduction of Aryl and Fluoroaryl Substituents

The incorporation of aryl and fluoroaryl groups can be accomplished through transition-metal-catalyzed cross-coupling reactions. These methods allow for the formation of C-C or C-N bonds, attaching the aryl moiety either to the pyrimidine ring or one of the amino groups. Palladium-catalyzed reactions are particularly prevalent for this purpose. nih.gov

For instance, the arylation of C(sp³)–H bonds adjacent to a directing group is a powerful strategy. nih.gov In the context of a pyrimidine derivative, a directing group could facilitate the selective arylation of the methyl group at the C2 position or other positions on the scaffold. While specific examples for this compound are not explicitly detailed, the principles of directed C-H functionalization are broadly applicable to heterocycles. acs.org The use of aryl or fluoroaryl boronic acids, organosilicon reagents, or aryl halides in combination with a suitable transition metal catalyst and ligand is the standard approach for these transformations. nih.gov The presence of fluorine atoms in the aryl substituent can significantly modulate the electronic properties of the final molecule. google.com

Catalytic Approaches in Synthesis

Catalysis, particularly by transition metals, offers efficient and selective routes for the synthesis and functionalization of the this compound skeleton.

Palladium-Catalyzed Coupling Reactions for Diamination

Palladium catalysts are highly effective for constructing the diaminopyrimidine core itself. A key strategy involves the sequential nucleophilic substitution of dihalopyrimidines. For example, the synthesis of novel 4,6-diamino pyrimidine derivatives can be achieved starting from 4,6-dichloro-2-methylpyrimidine. internationaljournalcorner.com The first substitution with an amine like 2-nitroaniline (B44862) can be performed using a base such as potassium tert-butoxide. internationaljournalcorner.com The second nucleophilic substitution, which is often more challenging, can be efficiently promoted using a palladium catalyst system, such as Pd₂(dba)₃ with a BINAP ligand, under microwave irradiation. internationaljournalcorner.com This method provides a robust route to unsymmetrically substituted 4,6-diaminopyrimidines in high yields. internationaljournalcorner.com

Furthermore, palladium catalysis is instrumental in the diamination of alkenes, a reaction that forms vicinal diamines. organic-chemistry.orgnih.gov These reactions can proceed via an intra/intermolecular fashion, where a nitrogen-containing functional group already present in the molecule attacks the alkene (activated by palladium), followed by the introduction of a second nitrogen atom from an external reagent like N-fluorobenzenesulfonimide (NFBS). organic-chemistry.org This creates cyclic diamine derivatives. Ligand choice can be crucial in controlling the regioselectivity of such diaminations. mdpi.com

Table 2: Palladium-Catalyzed Synthesis of Diaminopyrimidine Derivatives

| Starting Material | Reagents | Catalyst System | Product | Reference |

| 6-chloro-2-methyl-N-(2-nitrophenyl)pyrimidin-4-amine | Various amines (NHRR¹) | Pd₂(dba)₃, BINAP, Cs₂CO₃ | N⁴-(2-nitrophenyl)-N⁶,2-dialkyl/aryl-pyrimidine-4,6-diamine | internationaljournalcorner.com |

| Alkenyl Ureas/Sulfamates | N-Fluorobenzenesulfonimide (NFBS) | Pd(TFA)₂ | Cyclic Diamine Derivatives | organic-chemistry.org |

| Internal Alkenes | Different Nitrogen Sources | Palladium Catalyst | Vicinal Diamines | nih.gov |

Other Transition Metal Catalysis in Pyrimidine Functionalization

Beyond palladium, other transition metals like iron, manganese, and cobalt are utilized in the functionalization of pyrimidines and other heterocycles. mdpi.com These earth-abundant metals are gaining attention for promoting sustainable chemical transformations. For instance, iron and manganese complexes can catalyze the alkylation of the C(sp³)–H bond of methyl groups attached to heteroaromatic rings, including pyrimidines, using alcohols as alkylating agents. mdpi.com These reactions proceed via an alcohol dehydrogenation-condensation-hydrogenation sequence, often requiring a base like t-BuOK and high temperatures. mdpi.com

Cobalt complexes have also been employed for directed C(sp²)–H functionalization of arenes and heterocycles. acs.org These catalytic systems can enable the coupling of the heterocyclic core with various partners, expanding the range of accessible derivatives. The development of these catalytic methods is crucial for the efficient and atom-economical synthesis of complex molecules based on the pyrimidine scaffold. sioc-journal.cn

Green Chemistry and Sustainable Synthesis Innovations

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives to minimize environmental impact and improve financial feasibility. rasayanjournal.co.in These approaches prioritize the use of safer reagents, renewable resources, and energy-efficient methods to produce high-quality products with reduced waste. rasayanjournal.co.inresearchgate.net

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in chemical synthesis, offering significant advantages over conventional heating methods. scielo.org.mxgrafiati.com This technique utilizes the ability of certain molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. scielo.org.mxscispace.com For the synthesis of pyrimidine derivatives, MAOS has been shown to dramatically reduce reaction times, increase product yields, and often results in cleaner reactions with fewer byproducts. asianpubs.orgtandfonline.comijprajournal.com

One key advantage is the significant acceleration of reaction rates. tandfonline.com For instance, the condensation of chalcone (B49325) with guanidine (B92328) hydrochloride to form pyrimidine derivatives under microwave irradiation (180 watts) took only 2-16 minutes, a substantial reduction compared to the 2-6 hours required for the conventional reflux method. ijprajournal.com This efficiency is a hallmark of MAOS, which is considered an eco-friendly heating method. ijprajournal.com

A robust coupling strategy for synthesizing novel 4,6-diamino pyrimidine derivatives has been developed using palladium catalysis under microwave irradiation. internationaljournalcorner.com This method proved effective for the challenging second nucleophilic substitution on the pyrimidine ring, successfully coupling various amines with high yields in short reaction times (e.g., 1 hour at 150 °C). internationaljournalcorner.com Similarly, high-temperature microwave heating has been valuable for reacting unreactive nucleophiles like aromatic amines with pyrimidine sulfones, providing excellent yields of 2-functionalized pyrimidines in very short reaction times. acs.org

The following table compares conventional and microwave-assisted methods for the synthesis of certain pyrimidine derivatives, illustrating the efficiency of MAOS.

| Method | Reaction Time | Power/Temp | Yield | Reference |

| Conventional | 2-6 hours | Reflux | Moderate | ijprajournal.com |

| Microwave | 2-16 minutes | 180 Watts | Better Yield | ijprajournal.com |

| Conventional | 1-3 hours | Room Temp | - | acs.org |

| Microwave | 10 minutes | 120 °C | 65% | acs.org |

This table presents a comparison of reaction conditions for the synthesis of pyrimidine derivatives using conventional heating versus microwave irradiation, based on data from cited research articles.

The development of environmentally benign reaction conditions is a cornerstone of green chemistry, focusing on reducing or eliminating the use of hazardous substances. jmaterenvironsci.com This includes the use of green solvents, earth-abundant catalysts, and raw materials from renewable sources. rasayanjournal.co.inrsc.org

Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. Researchers have successfully utilized aqueous media for the synthesis of pyrano[2,3,d]pyrimidine derivatives, achieving good yields at room temperature. jmaterenvironsci.com Another approach involves solvent-free reactions, such as the "Grindstone Chemistry Technique," which offers mild and eco-friendly conditions for the synthesis of dihydropyrimidinones. researchgate.net

Significant progress has been made in using sustainable catalysts. An iridium-catalyzed multicomponent synthesis was developed to produce pyrimidines from alcohols, which can be derived from lignocellulose, an abundant biomass source. organic-chemistry.orgsci-hub.se This process is highly efficient, liberating only hydrogen and water as byproducts. organic-chemistry.orgsci-hub.se In a similar vein, an iron(III)-catalyzed protocol uses biomass-based alkyl lactates and ammonium (B1175870) iodide to create pyrimidines, showcasing the use of earth-abundant metals in sustainable catalysis. rsc.org These methods represent a shift away from traditional syntheses that often rely on hazardous solvents and toxic reagents. rasayanjournal.co.in

Process Optimization and Scalability Studies

Process optimization is critical for transitioning a synthetic route from the laboratory to industrial-scale production. It involves systematically studying reaction parameters to maximize yield and purity while ensuring the process is reproducible, safe, and economically viable. sci-hub.se Many modern optimization strategies are designed with scalability in mind, ensuring that the developed methods are suitable for large-scale production. sci-hub.seacs.orgnih.gov

Understanding the kinetics of key synthetic steps is fundamental to process control and optimization. For derivatives of this compound, a crucial reaction is the nitration of its precursor, 2-methylpyrimidine-4,6-dione (MPD) or its tautomer, 4,6-dihydroxy-2-methylpyrimidine. This reaction is a key step in the synthesis of the high-energy material 1,1-diamino-2,2-dinitroethene (FOX-7). bibliotekanauki.plresearchgate.net

Kinetic studies on the nitration of MPD have been conducted to elucidate the reaction mechanism and determine critical parameters. bibliotekanauki.pl Research using a 1 dm³ capacity reactor determined the reaction order with respect to MPD to be 1.65. bibliotekanauki.pl The activation energy was calculated from the Arrhenius law to be 61 kJ/mol. bibliotekanauki.pl Further studies using a differential reaction calorimeter measured the heat of dissolution of MPD in sulfuric acid as 95 kJ/mol and the total heat effect of the reaction as 392 kJ/mol. bibliotekanauki.pl This kinetic data is vital for designing safe and efficient large-scale reactors by allowing for precise control over reaction rates and heat management. bibliotekanauki.pl

| Kinetic Parameter | Value | Conditions/Notes | Reference |

| Reaction Order | 1.65 (w.r.t. MPD) | For the nitration of MPD in a 1 dm³ reactor. | bibliotekanauki.pl |

| Activation Energy | 61 kJ/mol | Determined from the Arrhenius law for MPD nitration. | bibliotekanauki.pl |

| Heat of Dissolution | 95 kJ/mol | MPD in sulfuric acid. | bibliotekanauki.pl |

| Total Heat Effect | 392 kJ/mol | Measured by differential reaction calorimetry. | bibliotekanauki.pl |

This table summarizes key kinetic parameters for the nitration of 2-methylpyrimidine-4,6-dione (MPD), a critical step in the synthesis of advanced derivatives.

Systematic optimization of reaction parameters is essential for maximizing the yield and purity of the final product. For the synthesis of 4,6-dihydroxy-2-methylpyrimidine, a precursor to the target diamine, the Taguchi experimental design method was employed to identify the optimal conditions for the condensation reaction between acetamidinium (B1228376) chloride and diethyl malonate. researchgate.net This statistical approach allows for the efficient study of multiple variables. The study identified the optimal parameters as a sodium methoxide concentration of 18%, a reaction time of 180 minutes, and a diethyl malonate to acetamidinium chloride molar ratio of 1.4. researchgate.net Under these optimized conditions, a maximum yield of 88.5% was achieved. researchgate.net

Similarly, for the synthesis of the derivative FOX-7 from this precursor, parameters were optimized to be a molar ratio of HNO₃/MPD of 8, a reaction time of 180 minutes, and a reaction temperature of 15°C, resulting in a maximum yield of 79.14%. jmst.info Advanced methodologies like Design of Experiments (DoE) have also been used to optimize regioselective substitutions on the pyrimidine ring, allowing for fine-tuning of solvent ratios and reagent quantities to maximize the desired isomer and minimize impurities. researchgate.netsrce.hr

The following table details the results from the Taguchi optimization study for the synthesis of 4,6-dihydroxy-2-methylpyrimidine. researchgate.net

| Parameter | Level 1 | Level 2 | Level 3 | Optimal Level |

| Sodium Methoxide Conc. | 15% | 18% | 21% | 18% |

| Reaction Time (min) | 120 | 150 | 180 | 180 |

| Molar Ratio (DEM/Ace·HCl) | 1.2 | 1.4 | 1.6 | 1.4 |

| Validated Yield | 88.5% |

This table outlines the parameter levels investigated using the Taguchi method to optimize the synthesis of 4,6-dihydroxy-2-methylpyrimidine, leading to a significantly enhanced yield. researchgate.net

Spectroscopic and Structural Characterization Techniques

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and analyzing the molecular vibrations of 2-Methylpyrimidine-4,6-diamine.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in confirming the presence of key functional groups within the this compound molecule. The IR spectrum exhibits characteristic absorption bands that correspond to the vibrational modes of specific bonds.

Key IR spectral features for pyrimidine (B1678525) derivatives and related amino compounds include:

N-H Stretching: The amino groups (-NH2) typically show stretching vibrations in the region of 3300-3500 cm⁻¹. For instance, in similar diaminopyrimidine compounds, these bands are clearly observed. researchgate.net The presence of N-H bonds is a definitive feature in the IR spectra of such molecules.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are also identifiable. For the methyl group (-CH3), these vibrations are expected in the 2900-3000 cm⁻¹ range. rsc.org

C=N and C=C Stretching: The pyrimidine ring's C=N and C=C stretching vibrations typically appear in the 1500-1650 cm⁻¹ region. internationaljournalcorner.com For example, in a related compound, N4-(3,5-dimethoxyphenyl)-6-methylpyrimidine-2,4-diamine, these bands are observed at 1583 and 1521 cm⁻¹. rsc.org

N-H Bending: The bending vibrations of the amino groups are typically found around 1600-1650 cm⁻¹. researchgate.net

The following table summarizes the expected and observed IR absorption bands for functional groups in this compound and its analogs.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) in Analogs |

| Amino (-NH₂) | Stretching | 3300-3500 | 3361.5, 3258.1 internationaljournalcorner.com |

| Methyl (-CH₃) | Stretching | 2900-3000 | 2944 rsc.org |

| Pyrimidine Ring | C=N, C=C Stretching | 1500-1650 | 1658.7, 1627.0 internationaljournalcorner.com, 1583 rsc.org |

| Amino (-NH₂) | Bending | 1600-1650 | ~1628 researchgate.net |

Raman Spectroscopy for Molecular Vibrational Analysis

In the study of similar heterocyclic compounds, Raman spectroscopy has been effectively used to characterize the crystal lattice vibrational modes. spectroscopyonline.com For pyrimidine derivatives, Raman spectra would be expected to show strong bands corresponding to the ring breathing modes, which are characteristic of the entire pyrimidine skeleton. Additionally, the symmetric vibrations of the methyl group and the amino groups would be prominent. The analysis of low-frequency Raman bands (below 200 cm⁻¹) can be particularly insightful for studying the solid-state structure and polymorphism, as these bands are sensitive to the crystal structure. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

¹H NMR for Proton Environment Elucidation

Proton (¹H) NMR spectroscopy of this compound reveals the number of different types of protons and their neighboring environments.

The expected signals in the ¹H NMR spectrum are:

Methyl Protons (-CH₃): A singlet corresponding to the three protons of the methyl group. In related 2-methylpyrimidine (B1581581) derivatives, this signal typically appears around δ 2.0-2.5 ppm. For example, in 4,6-dichloro-2-methylpyrimidine (B42779), the methyl signal is at δ 2.30 ppm. internationaljournalcorner.com

Amino Protons (-NH₂): One or two broad singlets for the protons of the two amino groups. The chemical shift of these protons can be variable and is dependent on solvent and concentration. In related diaminopyrimidines, these signals have been observed over a wide range.

Pyrimidine Ring Proton (C5-H): A singlet for the proton at the C5 position of the pyrimidine ring. Its chemical shift is influenced by the electron-donating amino groups. In 2-(heptylthio)pyrimidine-4,6-diamine, the C5-H proton appears as a singlet at δ 5.26 ppm. mdpi.com

The following table presents typical ¹H NMR chemical shifts for this compound and related structures.

| Proton Type | Multiplicity | Expected Chemical Shift (δ, ppm) | Observed Chemical Shift (δ, ppm) in Analogs |

| -CH₃ | singlet | 2.0 - 2.5 | 2.30 internationaljournalcorner.com, 2.08 rsc.org |

| C5-H | singlet | 5.0 - 6.0 | 5.76 rsc.org, 5.26 mdpi.com |

| -NH₂ | broad singlet | Variable | 7.11 (in 5-fluoro-2-methylpyrimidin-4-amine) beilstein-journals.org |

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The expected signals in the ¹³C NMR spectrum are:

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 20-25 ppm. In 4,6-dichloro-2-methylpyrimidine, the methyl carbon appears at δ 21.0 ppm. internationaljournalcorner.com

Pyrimidine Ring Carbons:

C2: The carbon bearing the methyl group. Its chemical shift will be significantly upfield compared to the other ring carbons attached to nitrogens.

C4 and C6: These carbons, bonded to the amino groups, are expected to be chemically equivalent and appear as a single signal at a downfield position due to the influence of the adjacent nitrogen atoms. In a similar compound, 2-(heptylthio)pyrimidine-4,6-diamine, the C4 and C6 carbons resonate at δ 163.8 ppm. mdpi.com

C5: The carbon situated between the two amino-substituted carbons. This carbon is expected to appear at a more upfield position compared to C4/C6. In 2-(heptylthio)pyrimidine-4,6-diamine, the C5 carbon is found at δ 79.2 ppm. mdpi.com

The following table summarizes the expected ¹³C NMR chemical shifts.

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Observed Chemical Shift (δ, ppm) in Analogs |

| -CH₃ | 20 - 25 | 21.0 internationaljournalcorner.com, 24.59 rsc.org |

| C5 | 80 - 100 | 79.2 mdpi.com, 99.59 rsc.org |

| C4, C6 | 160 - 165 | 163.8 mdpi.com, 162.19, 163.04 rsc.org |

| C2 | 165 - 175 | 170.0 mdpi.com, 165.59 rsc.org |

Advanced NMR Techniques for Structural Confirmation

COSY (Correlation Spectroscopy): While not highly informative for this specific molecule due to the lack of proton-proton coupling between the isolated spin systems (methyl, C5-H, and NH₂ protons), it can be used to confirm the absence of such couplings. mdpi.combeilstein-journals.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the methyl proton signal to the methyl carbon signal, and the C5-H proton signal to the C5 carbon signal. mdpi.combeilstein-journals.org

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial technique for establishing long-range (2-3 bond) correlations between protons and carbons. For this compound, key HMBC correlations would include:

Correlations from the methyl protons to C2 and C4/C6 of the pyrimidine ring.

Correlations from the C5-H proton to C4 and C6, and potentially to C2.

Correlations from the amino protons to C4 and C6, and to C5.

These correlations provide unequivocal evidence for the connectivity of the methyl group and the positions of the amino groups on the pyrimidine ring. mdpi.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, this technique is essential for confirming its molecular weight. The molecular formula of the compound is C₅H₈N₄, corresponding to a molecular weight of approximately 124.14 g/mol . In a typical mass spectrometry experiment, the molecule would be ionized, and the resulting molecular ion peak [M]⁺ or a protonated species [M+H]⁺ would be detected, confirming the molecular mass.

Further analysis of the mass spectrum would reveal a specific fragmentation pattern. This pattern is a unique fingerprint of the molecule, showing how it breaks apart under the energetic conditions of the mass spectrometer. The fragmentation of the pyrimidine ring and the loss of amine and methyl groups would produce a characteristic set of fragment ions. While the theoretical molecular weight is established, specific experimental mass spectrometry data and detailed fragmentation patterns for this compound are not widely available in surveyed scientific literature.

Table 1: Theoretical Molecular Weight Data

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈N₄ |

| Molecular Weight | 124.14 g/mol |

| Monoisotopic Mass | 124.07490 Da |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen) within a compound. This experimental data is then compared against the theoretically calculated percentages derived from the molecular formula, C₅H₈N₄. A close correlation between the found and calculated values serves as strong evidence of the sample's purity and correct elemental composition.

The calculated elemental composition for this compound is presented in the table below. Published experimental data from synthesized batches of the compound are required for a definitive compositional verification.

Table 2: Elemental Composition of this compound

| Element | Symbol | Mass Percentage (%) |

|---|---|---|

| Carbon | C | 48.37% |

| Hydrogen | H | 6.50% |

| Nitrogen | N | 45.13% |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For this compound, a single-crystal X-ray diffraction analysis would reveal the exact solid-state conformation of the molecule. It would show the planarity of the pyrimidine ring and the geometry of the substituent methyl and diamine groups. Furthermore, it would elucidate how individual molecules pack together in the crystal lattice, highlighting any hydrogen-bonding networks established by the amine groups, which significantly influence the compound's physical properties like melting point and solubility. Despite the power of this technique, specific crystallographic data for this compound, including unit cell dimensions and atomic coordinates, are not available in published crystallographic databases based on the conducted searches.

Computational and Theoretical Investigations of 2 Methylpyrimidine 4,6 Diamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic properties and stability of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mpg.de Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates, making it computationally feasible for larger systems. mpg.de The foundational Hohenberg-Kohn theorems establish that the ground-state electron density uniquely determines all properties of the system. mpg.de

For pyrimidine (B1678525) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(d,p), are employed to determine various properties. nih.govresearchgate.netresearchgate.net Key parameters derived from these calculations are global reactivity descriptors, which provide insights into a molecule's stability and reactivity. researchgate.net These include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. nih.gov

Energy Gap (HOMO-LUMO gap): The difference in energy between the HOMO and LUMO is an indicator of molecular stability. A large energy gap suggests high stability and low reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is critical for predicting how the molecule will interact with other reagents. nih.govresearchgate.net

Global Reactivity Parameters: Other calculated descriptors include ionization potential, electron affinity, electronegativity, global hardness, and chemical potential, which collectively characterize the molecule's reactive nature. nih.govresearchgate.net

Although specific DFT studies focusing solely on 2-methylpyrimidine-4,6-diamine are not extensively detailed in the provided literature, the methodologies applied to similar pyrimidine systems, such as 2,6-diaminopyrimidin-4-yl benzenesulfonate, are directly transferable and provide a framework for its theoretical investigation. researchgate.net

Table 1: Common Parameters Calculated Using DFT for Pyrimidine Derivatives

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating capacity. nih.gov |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting capacity. nih.gov |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies. | Predicts chemical reactivity and stability. researchgate.net |

| Molecular Electrostatic Potential (MEP) | 3D map of electrostatic potential on the molecule's surface. | Identifies sites for electrophilic and nucleophilic attack. nih.govresearchgate.net |

| Global Hardness (η) | Resistance to change in electron distribution. | Quantifies molecular stability. researchgate.net |

| Electronegativity (χ) | The power to attract electrons. | Predicts the nature of chemical bonds. nih.gov |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their respective energies. The goal is to identify the most stable conformer, which corresponds to the global energy minimum on the potential energy surface. nih.gov For flexible molecules, this analysis is crucial as the conformation can significantly impact physical properties and reactivity.

Computational methods for conformational analysis often involve systematically rotating bonds to generate various conformers, followed by energy minimization for each structure. nih.gov Energy minimization relaxes the geometry of a molecule to find a stable structure with no net forces on the atoms. scispace.com DFT methods are also applied here to accurately calculate the energies of different conformers. acs.org For a molecule like this compound, key areas of conformational flexibility would involve the orientation of the amino groups relative to the pyrimidine ring. Identifying the lowest energy conformation is essential for subsequent reactivity and interaction studies.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. arxiv.org By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions within a system. nih.gov This technique is particularly valuable for understanding how molecules behave in a condensed phase, such as in solution or a crystal lattice. researchgate.net

For this compound, MD simulations can elucidate the nature of intermolecular forces, which are critical for understanding its bulk properties. arxiv.org Key interactions that can be studied include:

Hydrogen Bonding: The amino groups of the molecule can act as both hydrogen bond donors and acceptors, leading to the formation of networks of hydrogen bonds. MD simulations can characterize the strength, lifetime, and geometry of these bonds.

π-π Stacking: The aromatic pyrimidine ring can engage in π-π stacking interactions with neighboring molecules. MD simulations help in understanding the preferred orientation (e.g., parallel-displaced or T-shaped) and strength of these interactions. nih.gov

These simulations are crucial for predicting how molecules will self-assemble and for understanding the structure of the resulting materials. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the detailed pathways of chemical reactions. It allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a comprehensive understanding of reaction kinetics and mechanisms.

The nitration of 2-methylpyrimidine-4,6-dione (MPD), a tautomeric precursor to this compound, is a critical reaction in the synthesis of the energetic material 1,1-diamino-2,2-dinitroethene (FOX-7). researchgate.netbibliotekanauki.plearthlinepublishers.com Computational models have been developed to understand the kinetics and conditions of this process. researchgate.neticm.edu.pl

The reaction involves the nitration of MPD with mixed acids (HNO₃ and H₂SO₄) to yield an intermediate, 5,5-dinitro-2-(dinitromethylene)pyrimidine-4,6-dione (TNMPD). bibliotekanauki.pl Studies have focused on modeling the reaction kinetics to optimize yield and ensure safety on a larger scale. researchgate.netbibliotekanauki.pl Kinetic models often treat the reaction as pseudo-second order. researchgate.net The influence of factors like the rate of nitric acid addition on the reaction temperature and mixture composition has been investigated numerically. researchgate.netbibliotekanauki.pl

Some studies have proposed a sequential reaction scheme where the initial product is 2-methyl-5-nitropyrimidine-4,6-dione (MNMPD), which is then further nitrated. bibliotekanauki.pl The activation energy and other kinetic parameters have been determined experimentally and used to validate computational models. bibliotekanauki.pl

Table 2: Experimentally Determined Kinetic Parameters for the Nitration of 2-Methylpyrimidine-4,6-dione (MPD)

| Parameter | Value | Reference |

|---|---|---|

| Reaction Order (w.r.t. MPD) | 1.65 | bibliotekanauki.pl |

| Activation Energy (Arrhenius) | 61 kJ/mol | bibliotekanauki.pl |

| Heat of Dissolution of MPD in H₂SO₄ | 95 kJ/mol | bibliotekanauki.pl |

| Total Heat Effect of Reaction | 392 kJ/mol | bibliotekanauki.pl |

Computational studies have also been applied to understand the hydrolysis of pyrimidine derivatives. The hydrolysis of the nitrated intermediate TNMPD is the final step in producing FOX-7. bibliotekanauki.plresearchgate.net

More generally, theoretical studies on the hydrolysis of 2,4-diaminopyrimidine (B92962) systems provide insight into the factors controlling which amino group is preferentially replaced by a hydroxyl group. nih.gov Ab initio calculations, performed both in the gas phase and in aqueous solution, have been used to investigate this selectivity. nih.gov These studies revealed that the site of hydrolysis can be influenced by other substituents on the pyrimidine ring. For instance, the presence of an electron-donating nitrogen atom linked to the C6 position of a 2,4-diaminopyrimidine ring was found to direct hydrolysis to the C2 position, yielding the 4-amino-2-oxopyrimidine isomer, contrary to the usual outcome. nih.gov Such theoretical insights are crucial for predicting and controlling the products of hydrolysis reactions in complex pyrimidine systems.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Computational and theoretical investigations play a pivotal role in modern drug discovery, enabling the prediction of a molecule's behavior and its potential as a therapeutic agent before its synthesis. For the this compound scaffold, these in silico methods are crucial for understanding how structural modifications influence biological activity and physicochemical properties. By modeling interactions at a molecular level, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources. These studies encompass the exploration of structure-activity relationships (SAR), which link molecular structure to biological activity, and structure-property relationships (SPR), which connect structure to physicochemical and pharmacokinetic properties.

Prediction of Biological Activity through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. In drug discovery, it is used to model the interaction between a small molecule ligand, such as a derivative of this compound, and its protein target. By predicting the binding mode and affinity, docking studies can elucidate the structural basis of inhibitory activity and guide the design of more potent and selective inhibitors. acs.org

The 2,4-diaminopyrimidine moiety is a well-known pharmacophore that can mimic the binding of purines or folates, making it a key structural element in the design of inhibitors for various enzymes, particularly kinases and reductases. acs.orgnih.gov Molecular docking studies on derivatives of this scaffold have been instrumental in predicting their biological activity against a range of therapeutic targets.

For instance, in the context of antimalarial drug discovery, derivatives of pyrimidine-2,4-diamine have been assessed as potential inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR), a key enzyme in the parasite's life cycle. nih.govrsc.org Docking simulations have shown that the 2,4-diaminopyrimidine core can form crucial hydrogen bonds within the enzyme's active site, similar to the endogenous substrate. nih.gov Modifications at other positions on the pyrimidine ring are then explored to optimize interactions with other regions of the binding pocket, thereby enhancing inhibitory potency. nih.govrsc.org

Similarly, in oncology research, the pyrimidine-diamine skeleton has been utilized to design potent inhibitors of cyclin-dependent kinases (CDKs), such as CDK2 and CDK9, which are critical regulators of the cell cycle. acs.org Docking studies of N-phenyl-N-(thiazol-2-yl)pyrimidine-2,4-diamine derivatives revealed that the 2-aminopyrimidine (B69317) portion consistently anchors the molecule in the ATP-binding site of the kinases through key hydrogen bonds. The introduction of a methyl group on the pyrimidine ring was found to be important for enhancing potency, particularly against CDK9. acs.org

The table below summarizes representative findings from molecular docking studies on related pyrimidine-diamine derivatives, illustrating how this technique is used to predict biological activity.

| Compound Class | Target Protein | Key Findings from Docking | Predicted Activity |

| 5-[(Phenethylamino)methyl]pyrimidine-2,4-diamines | PfDHFR (wild-type and mutant) | The 2,4-diamino groups form key hydrogen bonds in the active site, mimicking folate binding. The phenethylamino side chain explores a sub-pocket to enhance affinity. nih.gov | Potent inhibition of parasitic DHFR. nih.gov |

| N⁴-(thiazol-2-yl)-N²-(phenyl)pyrimidine-2,4-diamines | Cyclin-Dependent Kinase 2 (CDK2) | The 2-aminopyrimidine skeleton forms hydrogen bonds with the hinge region residue LEU83. acs.org | Potent CDK2 inhibition. acs.org |

| N⁴-(thiazol-2-yl)-N²-(phenyl)pyrimidine-2,4-diamines | Cyclin-Dependent Kinase 9 (CDK9) | The 2-aminopyrimidine skeleton forms hydrogen bonds with the hinge region residue CYS106. A C5-methyl group on the pyrimidine enhances interactions. acs.org | Potent CDK9 inhibition. acs.org |

In Silico Assessment of Pharmacokinetic and Pharmacodynamic Parameters

Beyond predicting biological activity, computational models are essential for evaluating the pharmacokinetic properties of a potential drug candidate, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). ri.seuniroma1.it In silico ADME predictions for derivatives based on the this compound scaffold help researchers assess their "drug-likeness" early in the discovery process. ri.seresearchgate.net These predictions can flag potential liabilities, such as poor absorption or rapid metabolism, allowing for structural modifications to overcome these issues. ri.se

Web-based tools and specialized software like SwissADME and PreADMET are commonly used to calculate a wide range of physicochemical and pharmacokinetic parameters directly from the chemical structure. researchgate.netbiotechnologia-journal.org These parameters include molecular weight, lipophilicity (LogP), water solubility, intestinal absorption, plasma protein binding, and potential for crossing the blood-brain barrier. rsc.orgvulcanchem.com

For example, studies on thiazole-pyrimidine derivatives have used these predictors to ensure that the designed compounds adhere to Lipinski's rule of five, a set of guidelines used to evaluate drug-likeness and predict oral bioavailability. researchgate.net For a related compound containing a 6-cyclopropyl-2-methylpyrimidine moiety, in silico predictions indicated moderate intestinal absorption based on Caco-2 permeability values and suggested that metabolism is likely mediated by CYP3A4 enzymes. vulcanchem.com The ability to predict such parameters helps in the optimization of a lead compound's ADME profile. researchgate.net

The following table presents a compilation of in silico predicted ADME properties for various compounds containing the methyl-pyrimidine-diamine core, showcasing the types of data generated in these assessments.

| Compound Class | Predicted Parameter | Predicted Value/Outcome | Implication |

| Thiazole-pyrimidine derivatives | Lipinski's Rule of Five | Compliant researchgate.net | Good potential for oral bioavailability. researchgate.net |

| 6-cyclopropyl-2-methylpyrimidine derivative | Caco-2 Permeability | 6.5 × 10⁻⁶ cm/s vulcanchem.com | Moderate intestinal absorption. vulcanchem.com |

| 6-cyclopropyl-2-methylpyrimidine derivative | LogP | 2.1 vulcanchem.com | Balanced lipophilicity. vulcanchem.com |

| 6-cyclopropyl-2-methylpyrimidine derivative | Metabolism | Predicted CYP3A4-mediated oxidation vulcanchem.com | Identifies a primary metabolic pathway. vulcanchem.com |

| 2-substituted pyrimidines | Blood-Brain Barrier (BBB) Penetration | Predicted to be high researchgate.net | Potential for treating central nervous system disorders like glioblastoma. researchgate.net |

Pharmacological and Biological Activity Research

Antimicrobial Activity Studies

The pyrimidine (B1678525) nucleus is a well-established pharmacophore in antimicrobial drug discovery. Consequently, derivatives of 2-Methylpyrimidine-4,6-diamine have been a subject of investigation for their efficacy against various pathogens.

While specific data on the antibacterial activity of the parent compound this compound is not extensively detailed in available research, studies on its derivatives show significant findings. A study involving synthesized bis-pyrimidine Schiff base derivatives, which use the diamine as a structural base, demonstrated activity against selected Gram-positive and Gram-negative bacterial strains. researchgate.net For instance, certain derivatives showed notable minimum inhibitory concentrations (MIC) against pathogens like Escherichia coli. researchgate.net This suggests that the this compound scaffold is a promising starting point for developing novel antibacterial agents. researchgate.net

| Derivative Class | Test Organism | Activity Noted |

| Bis-pyrimidine Schiff Bases | Gram-positive bacteria | Antimicrobial Activity researchgate.net |

| Bis-pyrimidine Schiff Bases | Gram-negative bacteria (E. coli) | MIC = 0.77 µmol/mL (for derivative q16) researchgate.net |

This table presents data for derivatives of this compound.

The exploration of pyrimidine derivatives extends to their potential against fungal and viral agents. Research has indicated that compounds derived from the pyrimidine structure possess both antifungal and antiviral capabilities. researchgate.net

In antifungal research, specific bis-pyrimidine derivatives have demonstrated significant efficacy. For example, synthesized derivatives showed potent activity against the fungal strain Candida albicans, a common cause of opportunistic infections. researchgate.net One of the most active compounds recorded a Minimum Inhibitory Concentration (MIC) value of 0.36 µmol/mL against this pathogen. researchgate.net Another derivative displayed significant activity against Geotrichum candidum. The general findings suggest that the pyrimidine scaffold is a viable candidate for antifungal drug development. researchgate.net

In the antiviral domain, certain piperidinylpyrimidines have been identified as potential therapeutics for Acquired Immunodeficiency Syndrome (AIDS) by inhibiting the HIV-1 Long Terminal Repeat (LTR) activation. researchgate.net

| Derivative Class | Pathogen | Activity Noted |

| Bis-pyrimidine Derivatives | Candida albicans | MIC = 0.36 µmol/mL (for derivative q20) researchgate.net |

| Bis-pyrimidine Derivatives | Geotrichum candidum | Significant Antifungal Activity researchgate.net |

| Piperidinylpyrimidines | HIV-1 | Inhibition of LTR activation researchgate.net |

This table presents data for derivatives of this compound.

Anticancer Research and Cytotoxicity Evaluations

The most specific research findings for this compound itself are in the field of anticancer studies. The compound has been directly evaluated for its effects on cancer cell lines.

A key investigation into the cytotoxic effects of this compound revealed that it effectively inhibits cell proliferation in MCF-7 breast cancer cells. The study noted that the compound induced apoptosis (programmed cell death) and demonstrated a half-maximal inhibitory concentration (IC50) value that was significantly lower than that of standard chemotherapeutic agents. This indicates a potent and selective activity against this cancer cell line.

Derivatives have also been studied extensively. For example, N4-(4-Chlorophenyl)-2-methylpyrimidine-4,6-diamine has shown dose-dependent cytotoxicity in cancer cell lines such as MCF-7 and HeLa.

| Compound/Derivative | Cell Line | Key Findings |

| This compound | MCF-7 (Breast Cancer) | Inhibited cell proliferation; Induced apoptosis; Possesses a significant IC50 value. |

| N4-(4-Chlorophenyl)-2-methylpyrimidine-4,6-diamine | MCF-7, HeLa | Dose-dependent cytotoxicity via apoptosis. |

Antimalarial Activity and Drug Resistance Modulators

Pyrimidine-based compounds are historically significant in the fight against malaria, with drugs like pyrimethamine (B1678524) being prime examples. This has led to research into other pyrimidine structures, including derivatives of this compound, as potential antimalarial agents. researchgate.net

While pyrimidine derivatives are generally known to possess antimalarial properties, specific in vitro efficacy data for this compound against Plasmodium species is not prominently available in the reviewed literature. researchgate.net The research focus has been on more complex derivatives that might offer improved potency or the ability to overcome resistance. The foundational this compound structure serves as a synthon for building these more complex molecules intended for antimalarial applications. researchgate.net

The primary mechanism of action for many antimalarial pyrimidine drugs is the inhibition of the enzyme Dihydrofolate Reductase (DHFR). This enzyme is critical for the synthesis of nucleic acids in the malaria parasite, and its inhibition halts parasite replication. Although this is a known mechanism for the pyrimidine class of compounds, specific studies detailing the DHFR inhibition mechanism or potency of this compound itself are not available in the current body of research. The exploration of this specific compound's interaction with the DHFR enzyme remains a potential area for future investigation. researchgate.net

Anti-Inflammatory and Analgesic Profiles

The pyrimidine nucleus is a foundational structure in a multitude of compounds exhibiting a wide range of biological activities, including anti-inflammatory and analgesic effects. researchgate.netmdpi.com While direct and extensive research on the anti-inflammatory and analgesic properties of this compound is not extensively detailed in the available literature, the broader family of pyrimidine derivatives has been a significant focus of such investigations. researchgate.netmdpi.com The structural characteristics of the pyrimidine ring are considered conducive to interactions with biological targets involved in inflammation and pain pathways.

Research into various pyrimidine derivatives has shown promising results. For instance, certain novel series of pyrimidine derivatives linked with other moieties, such as coumarins, have been synthesized and screened for their in vivo analgesic activity. researchgate.net Some of these compounds exhibited significant analgesic effects, comparable to the standard drug Diclofenac sodium, in acetic acid-induced writhing models. researchgate.net The anti-inflammatory potential of pyrimidine derivatives is often attributed to their ability to inhibit enzymes or signaling pathways associated with the inflammatory response. For example, some pyrimidine-based compounds have been investigated as inhibitors of cyclooxygenases (COX), key enzymes in the synthesis of prostaglandins (B1171923) which are mediators of inflammation and pain. While these findings relate to the broader class of pyrimidines, they underscore the potential of the this compound scaffold as a basis for developing new anti-inflammatory and analgesic agents. researchgate.netmdpi.com

Antihistaminic and Antiasthmatic Properties

The pyrimidine scaffold is also integral to the development of compounds with antihistaminic and antiasthmatic potential. semanticscholar.orgijpsonline.com Asthma is recognized as a chronic inflammatory disease of the airways, and histamine (B1213489) is a key mediator in allergic and asthmatic responses. ijpsonline.comsigmaaldrich.com Consequently, compounds that can modulate histamine receptors or associated pathways are of significant therapeutic interest.

Derivatives of 2-methylpyrimidine (B1581581) have been synthesized and evaluated for their antihistaminic activity. semanticscholar.orgijpsonline.com For example, a series of 2,6-dihydroimidazo[1,2-c]pyrimido[5,4-e]pyrimidine-5(3H)-thiones, derived from a 2-methylpyrimidine precursor, were designed as potential antihistaminic and antiasthmatic agents. semanticscholar.orgijpsonline.com In vitro testing of these compounds on isolated guinea pig ileum, a standard model for assessing antihistaminic effects, demonstrated notable activity for some derivatives. semanticscholar.orgijpsonline.com Specifically, one of the most potent compounds from this series exhibited a significant IC50 value, indicating its ability to inhibit histamine-induced contractions. semanticscholar.orgijpsonline.com The development of such derivatives highlights the utility of the 2-methylpyrimidine core in the design of novel antihistamines. semanticscholar.orgijpsonline.com

Modulation of Specific Biological Targets

Tyrosine kinases are a large family of enzymes that play critical roles in cellular signaling pathways regulating cell growth, proliferation, and differentiation. nih.gov Dysregulation of tyrosine kinase activity is a hallmark of various diseases, including cancer, making them important targets for drug development. nih.gov The pyrimidine ring is a key structural feature in many approved tyrosine kinase inhibitors (TKIs). vietnamjournal.ru

Adenosine (B11128) receptors (A1, A2A, A2B, and A3) are G protein-coupled receptors that are involved in a wide range of physiological processes, including cardiovascular function, inflammation, and neurotransmission. sigmaaldrich.com As such, they are attractive targets for the treatment of various diseases. The development of selective agonists and antagonists for these receptors is an active area of research. sigmaaldrich.com

The pyrimidine structure is found within various classes of heterocyclic compounds that have been investigated as adenosine receptor ligands. semanticscholar.org For example, thienopyrimidines have been studied for their potential as adenosine receptor ligands. semanticscholar.org While specific data on the direct interaction of this compound with adenosine receptors is limited, its core structure is related to compounds that have been explored for this purpose. The general ability of pyrimidine-containing structures to act as scaffolds for adenosine receptor ligands suggests that derivatives of this compound could potentially be developed to modulate these receptors.

Radiopharmaceutical Applications

A significant area of research involving a derivative of this compound is in the field of radiopharmaceuticals for lung imaging. researchgate.netresearchgate.net Lung scintigraphy, including ventilation/perfusion (V/Q) scanning, is a diagnostic imaging technique used to evaluate lung function and to diagnose conditions such as pulmonary embolism. nih.govbinasss.sa.cr

A radioiodinated derivative, N-(3-iodophenyl)-2-methylpyrimidine-4,6-diamine (IPMPD), has been synthesized and evaluated as a potential lung scintigraphic agent. researchgate.netresearchgate.net This compound was prepared through direct electrophilic substitution. researchgate.netresearchgate.net Studies on the radiolabeling of IPMPD have demonstrated a high radiochemical yield and in vitro stability. researchgate.netresearchgate.net

Table 1: Radiochemical and Biological Evaluation of Radioiodinated IPMPD

| Parameter | Result | Reference |

| Radiochemical Yield | 92.3 ± 2.3% | researchgate.netresearchgate.net |

| In Vitro Stability | Stable for 24 hours | researchgate.netresearchgate.net |

| Lung Uptake in Mice (15 min post-injection) | 21.4 ± 1.7% of injected dose per gram of organ | researchgate.netresearchgate.net |

The biological evaluation of radioiodinated IPMPD in normal albino mice revealed high uptake in the lungs. researchgate.netresearchgate.net This significant lung affinity suggests that radioiodinated IPMPD holds promise as a lung perfusion scintigraphy agent. researchgate.netresearchgate.net The addition of the iodine atom to the parent compound structure enhances its utility for diagnostic imaging purposes.

Coordination Chemistry and Metal Complex Formation

Ligand Design Principles for 2-Methylpyrimidine-4,6-diamine

The design of ligands based on the this compound scaffold is guided by the strategic utilization of its multiple coordination sites. The two amino groups and the heterocyclic nitrogen atoms can all participate in binding to metal ions. A primary design principle involves modifying the amino groups to create more complex ligand systems, such as Schiff bases. The condensation of the diamine with aldehydes or ketones introduces imine (azomethine) functionalities, which provide additional, sterically and electronically tunable coordination sites.

The electronic properties of the pyrimidine (B1678525) ring, influenced by the methyl group at the 2-position, and the steric hindrance around the coordinating nitrogen atoms are crucial factors in ligand design. These factors dictate the preferred coordination modes and the ultimate geometry of the resulting metal complexes. The inherent structure of this compound allows it to act as a versatile building block for constructing mononuclear, binuclear, or polynuclear complexes, including coordination polymers and metal-organic frameworks (MOFs). researchgate.netmdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving diaminopyrimidine derivatives typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, such as ethanol or methanol. The reaction conditions, such as temperature and molar ratio of reactants, are optimized to favor the formation of the desired complex. For instance, mixed-ligand complexes can be prepared by reacting a metal salt with this compound (or its derivative) and another ligand simultaneously. mdpi.com

A comprehensive suite of analytical techniques is employed to characterize the resulting metal complexes and elucidate their structures.

Spectroscopic Methods :

FT-IR (Fourier-Transform Infrared) spectroscopy is used to identify the coordination sites of the ligand. A shift in the vibrational frequencies of the N-H bands of the amino groups or the C=N bands of the pyrimidine ring upon complexation indicates their involvement in bonding with the metal ion. mdpi.com

UV-Vis (Ultraviolet-Visible) spectroscopy provides information about the electronic transitions within the complex, which helps in determining the coordination geometry around the metal center. mdpi.com

NMR (Nuclear Magnetic Resonance) spectroscopy (e.g., ¹H and ¹³C NMR) is used to determine the structure of the ligand and its complexes in solution.

Other Analytical Techniques :

Elemental Analysis (CHN) determines the empirical formula of the complex.

Molar Conductivity Measurements are used to ascertain the electrolytic or non-electrolytic nature of the complexes in solution. mdpi.com

Magnetic Susceptibility Measurements help in determining the magnetic moment of the complex, which provides insights into the oxidation state and spin state of the central metal ion. nih.gov

Thermal Analysis (TGA/DTA) provides information on the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules. mdpi.com

| Technique | Purpose in Characterization |

| FT-IR Spectroscopy | Identifies ligand coordination sites by observing shifts in vibrational bands (e.g., N-H, C=N). |

| UV-Vis Spectroscopy | Provides information on electronic transitions to help infer coordination geometry. |

| Elemental Analysis | Determines the empirical formula of the synthesized complexes. |

| Molar Conductivity | Indicates whether the complex is an electrolyte or non-electrolyte in solution. |

| Magnetic Susceptibility | Determines the magnetic properties and helps deduce the metal ion's electronic structure. |

| X-ray Diffraction | Provides detailed 3D molecular structure, including bond lengths and angles. nih.gov |

| Thermal Analysis | Assesses thermal stability and the presence of solvent molecules. mdpi.com |

Investigation of Coordination Modes and Geometries

This compound and its derivatives exhibit remarkable versatility in their coordination behavior, capable of acting as monodentate, bidentate, or bridging ligands. The specific coordination mode depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands or counter-ions.

Monodentate Coordination : The ligand can bind to a metal center through one of its pyrimidinic nitrogen atoms, as observed in complexes of Trimethoprim, a related 2,4-diaminopyrimidine (B92962) derivative. nih.gov

Bidentate Chelation : Chelation can occur through one ring nitrogen and an adjacent amino group, or through both amino groups, forming a stable chelate ring with the metal ion.

Bridging Coordination : In polynuclear complexes or coordination polymers, the ligand can bridge two or more metal centers, using its multiple donor sites. For instance, in some cadmium(II) complexes, bridging occurs sequentially, forming infinite chains. nih.gov

These varied coordination modes give rise to a range of coordination geometries around the metal center. Common geometries observed in complexes with similar diaminopyrimidine ligands include distorted tetrahedral, square planar, and octahedral configurations. mdpi.comnih.govnih.gov For example, a zinc(II) complex with Trimethoprim exhibits a distorted tetrahedral environment, while certain molybdenum and tungsten complexes with a related diaminopyrimidine ligand adopt octahedral geometries. nih.govnih.gov

| Metal Ion | Ligand System | Observed Geometry | Coordination Mode |

| Zn(II) | Trimethoprim | Distorted Tetrahedral | Monodentate |

| Cd(II) | Trimethoprim | Six-coordinate (in polymer) | Monodentate and Bridging |

| Pd(II) | Schiff base of 2-amino-4,6-dimethylpyrimidine | Tetrahedral | Bidentate |

| Cr(III) | Schiff base of 2-amino-4,6-dimethylpyrimidine | Octahedral | Bidentate |

| Mo(V), W(V) | 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione | Octahedral (dinuclear) | Bidentate Chelate |

| Ru(II), Rh(III) | 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione | Octahedral (mononuclear) | Bidentate Chelate |

Applications of Metal Complexes

The versatility in the design and structure of metal complexes derived from the diaminopyrimidine scaffold leads to a wide array of potential applications, particularly in catalysis and materials science.

Metal complexes incorporating diaminopyrimidine-based ligands have shown significant promise as catalysts in organic synthesis. A notable example is a metal-organic framework synthesized from 4,6-diamino-2-thiopyrimidine and cobalt(II), referred to as Co-DAT-MOF. nih.gov This material functions as a highly efficient and reusable heterogeneous nanocatalyst.

The Co-DAT-MOF has demonstrated high catalytic activity in multicomponent reactions (MCRs), which are one-pot transformations that combine three or more reactants to form a single product with high atom economy and efficiency. nih.gov Specifically, it has been successfully used to catalyze the synthesis of complex heterocyclic compounds such as pyrroloacridine-1(2H)-one and chromeno[2,3-d]pyrimidin-8-amines. nih.gov The catalytic activity is attributed to the Lewis acidic sites on the catalyst's surface. nih.gov The development of such MOFs highlights the potential of using this compound as a building block for creating robust and effective catalysts for green and sustainable chemical synthesis.